1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Overview
Description
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Mechanism of Action
Target of Action
C-Desmethyl Metoprolol, also known as 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol or N-Desisopropyl-N-ethylmetoprolol, is a metabolite of Metoprolol . Metoprolol is a selective beta-1 blocker , which means it primarily targets the beta-1 adrenergic receptors located mainly in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .
Biochemical Pathways
Metoprolol, and by extension C-Desmethyl Metoprolol, affects the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it prevents the activation of this pathway by catecholamines. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, so its reduced activity leads to the cardiovascular effects of Metoprolol .
Pharmacokinetics
The pharmacokinetics of C-Desmethyl Metoprolol are likely to be similar to those of Metoprolol. Metoprolol is almost completely absorbed from the gastrointestinal tract, but due to extensive first-pass metabolism, its bioavailability is only about 50% . It is largely metabolized in the liver via the CYP2D6 enzyme, with only a small fraction excreted unchanged . The metabolites, including C-Desmethyl Metoprolol, have only slight beta-blocking activity compared to Metoprolol itself .
Result of Action
The primary result of C-Desmethyl Metoprolol’s action is a reduction in heart rate and blood pressure . This can help manage conditions such as hypertension and angina, reducing the risk of heart attacks and strokes . It may also have beneficial effects in other conditions such as heart failure and certain types of arrhythmias .
Action Environment
The action of C-Desmethyl Metoprolol, like Metoprolol, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects . Genetic variations, particularly in the CYP2D6 enzyme, can also significantly impact its metabolism and hence its efficacy . Furthermore, factors such as age, sex, renal function, and liver function can all influence the pharmacokinetics and pharmacodynamics of C-Desmethyl Metoprolol .
Biochemical Analysis
Biochemical Properties
C-Desmethyl Metoprolol interacts with various enzymes and proteins in biochemical reactions. It is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This interaction involves the conversion of C-Desmethyl Metoprolol into its metabolites through enzymatic processes .
Cellular Effects
The effects of C-Desmethyl Metoprolol on cells and cellular processes are complex and multifaceted. For instance, it has been shown to have protective effects against cellular senescence in cardiomyocytes . This influence on cell function suggests that C-Desmethyl Metoprolol may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, C-Desmethyl Metoprolol exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized primarily by the CYP2D6 enzyme, and to a lesser extent by CYP3A4, CYP2B6, and CYP2C9 . These interactions can lead to changes in the activity of these enzymes, potentially influencing the expression of genes related to these metabolic pathways .
Dosage Effects in Animal Models
The effects of C-Desmethyl Metoprolol can vary with different dosages in animal models. For instance, a study on a canine model of chronic obstructive sleep apnea showed that metoprolol, a related compound, had significant effects on dendrite morphology at a dosage of 5mg·kg−1·d−1
Metabolic Pathways
C-Desmethyl Metoprolol is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme, leading to the formation of its metabolites . This process may involve interactions with other enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRRKPFGZHWUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204370 | |
Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109632-08-8 | |
Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109632-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | H-173/09 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109632-08-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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